2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine
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Overview
Description
2-((1-(2-Fluorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an isoquinoline moiety, which is further linked to a dimethylethanamine group through an ether linkage. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Fluorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the isoquinoline core.
Ether Linkage Formation: The final step involves the formation of the ether linkage by reacting the isoquinoline derivative with N,N-dimethylethanolamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-Fluorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.
Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethyl sulfoxide), and mild heating.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
2-((1-(2-Fluorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-(2-Fluorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases or as an agonist/antagonist of certain neurotransmitter receptors. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-Chlorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine
- 2-((1-(2-Bromophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine
- 2-((1-(2-Methylphenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine
Uniqueness
2-((1-(2-Fluorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Properties
CAS No. |
89721-19-7 |
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Molecular Formula |
C19H19FN2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)isoquinolin-3-yl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H19FN2O/c1-22(2)11-12-23-18-13-14-7-3-4-8-15(14)19(21-18)16-9-5-6-10-17(16)20/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
GHDTZCHIHKRCRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3F |
Origin of Product |
United States |
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